molecular formula C10H9NO B1589312 1-methyl-1H-indole-7-carbaldehyde CAS No. 69047-36-5

1-methyl-1H-indole-7-carbaldehyde

Cat. No. B1589312
CAS RN: 69047-36-5
M. Wt: 159.18 g/mol
InChI Key: JOBIAZYEJOMXEP-UHFFFAOYSA-N
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Description

1-methyl-1H-indole-7-carbaldehyde is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties .

Scientific Research Applications

Catalytic Applications

1-Methyl-1H-indole-7-carbaldehyde and its derivatives are utilized in various catalytic applications. For instance, indole core-containing Schiff bases and their palladium complexes exhibit efficient catalysis in Suzuki–Miyaura coupling and aldehyde allylation reactions (Singh et al., 2017).

Synthesis of Novel Compounds

The compound is instrumental in synthesizing new heterocyclic compounds with potential antiproliferative properties. These derivatives have shown significant in-vitro activity against breast cancer cell lines while exhibiting minimal impact on normal cells (Fawzy et al., 2018).

Structural and Molecular Studies

In molecular studies, derivatives of this compound have been characterized for their structural properties using various spectroscopic and thermal analysis techniques. These studies help in understanding the molecular behavior and interaction patterns of these compounds (Selvanayagam et al., 2008).

Gold-Catalyzed Cycloisomerizations

Gold(I)-catalyzed cycloisomerization reactions involving derivatives of this compound have been developed. These reactions are operationally simple and efficient, producing 1H-indole-2-carbaldehydes and other compounds in good yields (Kothandaraman et al., 2011).

Synthesis of Polycyclic Compounds

The compound is used in the synthesis of various polycyclic carbazole and indole compounds. These syntheses are notable for their high atom economy, use of cheap catalysts, and environmental friendliness (Guo et al., 2020).

Development of Anticancer Agents

This compound derivatives have been synthesized for potential use as anticancer agents. These compounds exhibit promising anticancer activity against various cancer cell lines, highlighting their therapeutic potential (Anwar et al., 2023).

Antibacterial Activities

Derivatives of this compound, such as semicarbazone derivatives, have been explored for their antibacterial activities. These compounds exhibit inhibitory activities against various bacterial strains, indicating their potential in developing new antibacterial agents (Carrasco et al., 2020).

Antioxidant Properties

The compound and its derivatives have been studied for their antioxidant properties. Synthesized derivatives have shown considerable antioxidant activity, comparable to standard compounds in some cases. This suggests their potential application in developing antioxidant therapies (Gopi & Dhanaraju, 2020).

Safety and Hazards

1-Methylindole, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-indole-7-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, aiding in the development of new therapeutic compounds . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biochemical reactions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to modulate the activity of key signaling pathways, such as the aryl hydrocarbon receptor pathway, which plays a role in immune response and inflammation . Additionally, this compound can affect gene expression by acting as a ligand for nuclear receptors, thereby influencing the transcription of target genes involved in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, indole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . Additionally, this compound can bind to DNA and RNA, affecting gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo oxidation and other chemical modifications, which may alter their biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cell proliferation and apoptosis, highlighting its potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which catalyze its oxidation to form various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with cofactors, such as NADH and FADH2, also plays a role in its metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in target tissues . The distribution of this compound is influenced by factors such as tissue perfusion, cellular uptake mechanisms, and binding affinity to cellular components.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with nuclear receptors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.

properties

IUPAC Name

1-methylindole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-11-6-5-8-3-2-4-9(7-12)10(8)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBIAZYEJOMXEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452921
Record name 1-methyl-1H-indole-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69047-36-5
Record name 1-methyl-1H-indole-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1H-indole-7-carbaldehyde (500 mg, 3.444 mmol) and dimethylsulfate (478 mg, 3.789 mmol) in DMF (3 ml) was cannulated into a suspension of NaH (99 mg, 95% in mineral oil, 4.133 mmol) in DMF (2 ml) at 0° C. The reaction was stirred and allowed to warmed up to room temperature for 1 hour. The reaction was quenched with water and the product was extracted with EtOAC (×2). The organic layers were combined and washed with water, and brine, and dried (MgSO4) and the solution was concentrated to produce a light pink solid, which was used in the next step without further purification.
Quantity
500 mg
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reactant
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478 mg
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reactant
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99 mg
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reactant
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3 mL
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solvent
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2 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of indole-7-carboxaldehyde (500 mg, 3.45 mmol) in DMF (8 mL) was added sodium hydride (152 mg of 60% dispersion in oil, 3.8 mmol). The mixture was stirred for 30 mins. Methyl iodide (0.98 g, 6.9 mmol) was then added and the mixture was stirred for 2 hrs. Ethyl acetate (200 mL) was added and solution was washed with H2O (3×20 mL) and brine (25 mL) dried over MgSO4 and concentrated to afford N-methylindole-7-carboxaldehyde as a brown oil which was used without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
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152 mg
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reactant
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8 mL
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solvent
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0.98 g
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reactant
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200 mL
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reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 1H-indole-7-carboxaldehyde (20.0 g, 137 mmol) and dimethylsulfate (19.1 g, 151 mmol) in DMF (400 mL) at 0° C. was added a 60% dispersion of NaH in mineral oil (6.60 g, 165 mmol). The reaction was stirred and allowed to warm to room temperature over 30 minutes. The reaction was quenched with H2O, diluted with EtOAc (1 L) and H2O. The two layers were separated and the aqueous layer was extracted with EtOAc (250 mL). The combined organic layers were washed with H2O (3×500 mL), brine, saturated aq LiCl, and brine. The solution was dried (MgSO4), filtered and concentrated to afford the title compound as an off white solid of sufficient quality to use directly in the next step. Flash chromatography (80% hexane/EtOAc) can be used to afford the title compound pure, as a white solid. 1H NMR (400 MHz, DMSO-d6) 10.39 (s, 1H), 7.91 (d, J=7 Hz, 1H), 7.75 (d, J=7 Hz, 1H), 7.42 (d, J=3 Hz, 1H), 7.21 (dd, J=7, 7 Hz, 1H), 6.60 (d, J=3 Hz, 1H), 4.08 (s, 3H). MS (electrospray, m/z) 160 (M++1).
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20 g
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19.1 g
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reactant
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0 (± 1) mol
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reactant
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[Compound]
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oil
Quantity
6.6 g
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reactant
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Quantity
400 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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